molecular formula C25H21NO4 B14672649 (3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate CAS No. 39971-70-5

(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate

Katalognummer: B14672649
CAS-Nummer: 39971-70-5
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: XZGKXUKUFJNPEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate is a chemical compound with the molecular formula C25H21NO4 and a molecular weight of 399.44 . This compound is known for its unique structure, which includes a 3,4-dimethoxyphenyl group, an isoquinolin-1-yl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with isoquinoline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(isoquinolin-1-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

39971-70-5

Molekularformel

C25H21NO4

Molekulargewicht

399.4 g/mol

IUPAC-Name

[(3,4-dimethoxyphenyl)-isoquinolin-1-ylmethyl] benzoate

InChI

InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)24(30-25(27)18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3

InChI-Schlüssel

XZGKXUKUFJNPEL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.